molecular formula C6H7IS B1296567 3-Iodo-2,5-dimethylthiophene CAS No. 40197-02-2

3-Iodo-2,5-dimethylthiophene

Cat. No. B1296567
CAS RN: 40197-02-2
M. Wt: 238.09 g/mol
InChI Key: SHOXGOWAOZUVEB-UHFFFAOYSA-N
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Description

3-Iodo-2,5-dimethylthiophene is an organic compound with the molecular formula C6H7IS . It has an average mass of 238.089 Da and a monoisotopic mass of 237.931305 Da .


Synthesis Analysis

Thiophene derivatives, including 3-Iodo-2,5-dimethylthiophene, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 3-Iodo-2,5-dimethylthiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The iodine atom and two methyl groups are attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene and its derivatives, including 3-Iodo-2,5-dimethylthiophene, can undergo various types of reactions such as nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . For instance, thiophene easily reacts with electrophiles due to the presence of sulfur atom that contributes two π electrons to the aromatic sextet .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-2,5-dimethylthiophene, such as its melting point, boiling point, density, and molecular weight, can be found in various chemical databases .

Scientific Research Applications

Catalysis and Chemical Synthesis

3-Iodo-2,5-dimethylthiophene has been involved in research exploring catalysis and chemical synthesis. For example, copper (I) catalysis has been used for the formation of derivatives of dimethylthiophene. This process investigated the influence of cosolvents and reaction temperatures, emphasizing the role of 3-Iodo-2,5-dimethylthiophene in organic synthesis and catalysis (Peeters, Jacobs, Eevers, & Geise, 1994).

Molecular Structure Studies

Studies on the molecular structure of derivatives of 2,5-dimethylthiophene, closely related to 3-Iodo-2,5-dimethylthiophene, have been conducted to understand their molecular characteristics. Gas electron diffraction and ab initio SCF calculations have been used to determine structures, aiding in the understanding of the physical and chemical properties of such molecules (Tanabe, Takeuchi, & Konaka, 1993).

Organic Chemistry Research

In organic chemistry, 3-Iodo-2,5-dimethylthiophene is involved in various reactions, such as C-H bond activation and C-C bond formation. Research in this area explores the reactivity of thiophene compounds under different conditions, offering insights into their potential applications in organic synthesis and material science (Paneque, Poveda, Salazar, Carmona, & Ruiz-Valero, 2003).

Material Science and Surface Chemistry

Research has also delved into the adsorption of thiophene and its derivatives on metal surfaces. Such studies are crucial for understanding the interactions at the molecular level, which is significant in material science and surface chemistry. This includes the study of molecular adsorption at step edges using cryogenic scanning tunneling microscopy (Frank, Chen, & Hamers, 1995).

Future Directions

Thiophene-based analogs, including 3-Iodo-2,5-dimethylthiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of 3-Iodo-2,5-dimethylthiophene and similar compounds may involve further exploration of their synthesis, properties, and potential applications in various fields.

properties

IUPAC Name

3-iodo-2,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOXGOWAOZUVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305462
Record name 3-iodo-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2,5-dimethylthiophene

CAS RN

40197-02-2
Record name 40197-02-2
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Record name 3-iodo-2,5-dimethylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-2,5-dimethylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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